Lobeglitazone

Catalog No.
S533424
CAS No.
607723-33-1
M.F
C24H24N4O5S
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lobeglitazone

CAS Number

607723-33-1

Product Name

Lobeglitazone

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)

InChI Key

CHHXEZSCHQVSRE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CKD 501, CKD-501, CKD501, lobeglitazone

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

The exact mass of the compound Lobeglitazone is 480.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lobeglitazone is a highly potent thiazolidinedione (TZD) and a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Engineered with a unique p-methoxyphenoxy group at the pyrimidine moiety, it demonstrates significantly enhanced hydrophobic interactions within the receptor's ligand-binding domain compared to first-generation TZDs [1]. For pharmaceutical procurement and metabolic research applications, lobeglitazone offers a highly efficient active pharmaceutical ingredient (API) profile characterized by an exceptionally low effective dose, robust receptor stabilization, and favorable lipid-modulating pharmacokinetics, making it a superior choice for advanced antidiabetic formulation and targeted in vitro metabolic assays [2].

Substituting lobeglitazone with legacy TZDs like pioglitazone or rosiglitazone fundamentally alters assay sensitivity and formulation requirements. Because lobeglitazone achieves equivalent glycemic and metabolic modulation at a fraction of the dose (e.g., 0.5 mg versus 15 mg for pioglitazone), using a generic substitute forces researchers and formulators to increase API concentrations by up to 30-fold [1]. This massive increase in required mass not only impacts solubility and excipient ratios in drug development but also introduces a higher risk of off-target cellular toxicity and altered lipid profiles—such as the LDL-C elevation commonly seen with rosiglitazone—in precision metabolic assays [2].

Receptor Binding Affinity and LBD Stabilization

Structural and docking analyses reveal that lobeglitazone exhibits a 12-fold higher binding affinity to the PPARγ receptor compared to both rosiglitazone and pioglitazone [1]. This is driven by its unique p-methoxyphenoxy group, which forms additional hydrophobic contacts in the Ω-pocket of the receptor. Furthermore, lobeglitazone stabilizes the PPARγ ligand-binding domain (LBD) against thermal denaturation substantially more than legacy TZDs [1].

Evidence DimensionReceptor Binding Affinity
Target Compound Data12-fold higher affinity to PPARγ
Comparator Or BaselineRosiglitazone and Pioglitazone (baseline 1x)
Quantified Difference12x greater binding affinity
ConditionsCrystallographic and computational docking analysis of PPARγ LBD complexes

Allows researchers to achieve robust receptor activation at significantly lower concentrations, minimizing solvent artifacts and off-target effects in high-throughput screening.

Effective Dose and API Mass Efficiency

In both preclinical models and clinical applications, lobeglitazone demonstrates equivalent or superior efficacy at drastically lower doses than conventional TZDs. Specifically, lobeglitazone is fully effective at a daily dose of 0.5 mg, whereas pioglitazone requires 15 mg to achieve comparable glycemic control and lipid modulation [1]. This represents a 30-fold reduction in required API mass [1].

Evidence DimensionTherapeutic / Effective Dose
Target Compound Data0.5 mg/day
Comparator Or BaselinePioglitazone (15 mg/day)
Quantified Difference30-fold reduction in required dose
ConditionsIn vivo glycemic control and lipid modulation models

Dramatically reduces the API mass required for formulation, improving processability, mitigating solubility constraints, and enhancing cost-efficiency in drug development.

Lipid Profile Modulation and Off-Target Mitigation

While first-generation TZDs like rosiglitazone are frequently associated with adverse lipid alterations, particularly the elevation of low-density lipoprotein cholesterol (LDL-C), lobeglitazone does not increase LDL-C levels [1]. In comparative metabolic studies, lobeglitazone effectively reduced plasma triglycerides (by 77% at 10 mg/kg in ZDF rats) and free fatty acids (by 98%) without the detrimental LDL-C spike seen with rosiglitazone, demonstrating a cleaner metabolic profile [2].

Evidence DimensionEffect on LDL-C Levels
Target Compound DataNo increase in LDL-C; 77% reduction in triglycerides
Comparator Or BaselineRosiglitazone (known to increase LDL-C)
Quantified DifferenceAbsence of LDL-C elevation with equivalent/superior triglyceride clearance
ConditionsIn vivo metabolic profiling in diabetic models (e.g., ZDF rats)

Provides a cleaner, more reliable baseline for metabolic and cardiovascular research by eliminating the confounding variable of drug-induced LDL-C elevation.

High-Sensitivity In Vitro PPARγ Assays

Due to its 12-fold higher binding affinity and superior LBD stabilization compared to pioglitazone and rosiglitazone, lobeglitazone is the optimal positive control and probe for highly sensitive receptor activation assays where low API concentrations are required to prevent solvent toxicity [1].

Low-Dose Solid Oral Dosage Formulation Development

The 30-fold reduction in effective dose compared to pioglitazone makes lobeglitazone an ideal candidate for developing miniaturized dosage forms or complex combination therapies where API mass and excipient space are strictly limited [2].

Metabolic Syndrome and Lipid Profiling Models

Because it does not elevate LDL-C (unlike rosiglitazone), lobeglitazone serves as a cleaner pharmacological tool for in vivo studies focusing on the intersection of glycemic control, lipid metabolism, and cardiovascular safety [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

480.14674105 Da

Monoisotopic Mass

480.14674105 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MY89F08K5D

Drug Indication

Lobeglitazone was approved by the Ministry of Food and Drug Safety (South Korea) in 2013, and is being monitored by postmarketing surveillance until 2019. Lobeglitazone is not approved for use by either the Food and Drug Administration (USA), Health Canada, or by the European Medicines Agency for use in the management of diabetes.

Pharmacology

Lobeglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Besides its activation of peroxisome proliferator-activated receptor (PPAR) gamma, lobeglitazone is also a potent agonist for PPARalpha.

Mechanism of Action

Lobeglitazone acts as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By promoting the binding of insulin at fat cells, lobeglitazone has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, Lobeglitazone is a pure PPAR-alpha agonist.

Other CAS

607723-33-1

Absorption Distribution and Excretion

In rat studies, the AUC for the doses 0.5, 1, and 2 mg/kg, AUC values were determined to be 459, 514, and 481 ug min/mL respectively. Absoprtion occurs rapidly after administration, with Tmax of 67.5 and 48.8 min and a Cmax of 0.962 and 0.4.94 ug/mL following doses of 0.5 and 2 mg/kg, respectively. Absolute bioavailability after oral administration was nearly complete and apparently not affected by the dosage; 92.1% following a 0.5 mg/kg dose and 99.0% following a 2 mg/kg dose. Furthermore, the extent of LB remaining in the GI tract at 24 h was found to be negligible, with values less than 0.2% of the oral dose, suggesting that the intestinal absorption is complete in rats at the dose range studied.
It has been reported that the combined extent of the excretion of lobeglitazone to the bile, urine and intestine is low (less than 10% of total dose), suggesting that the major route of elimination for the drug involves its metabolism.
The steady state volume of distribution (Vss) of lobeglitazone was found to be 189–276 mL/kg. Vss was not found to vary statistically with the dose, suggesting that lobeglitazone follows linear kinetics.
In rat studies, systemic clearance was found to be between 1.95 and 2.19 mL/min/kg regardless of dosage.

Metabolism Metabolites

Rat studies with lobeglitazone have suggested that it is primarily metabolized by cytochrome P450 (CYP) isozymes, however the exact enzymes involved in its metabolism have yet to be elucidated. The structure of Lobeglitazone's five major metabolites have been characterized along with their pharmacokinetic parameters, and can be seen in the metabolism section below. In rat studies, demethylation and hydroxylation appear to be the primary metabolic pathways. The most abundant metabolite found in these studies was confirmed in vivo as M1, a demethylated derivative of lobeglitazone; its rate of formation was found to be approximately 0.216 ∼ 0.252 mL/min/kg, representing approximately 9.76% of the total lobeglitazone elimination in vivo in rats.

Wikipedia

Lobeglitazone

Biological Half Life

Following an intravenous dosage of 1 mg/kg, the half life was found to be 110 min.

Dates

Last modified: 04-14-2024
1: Kim SH, Kim SG, Kim DM, Woo JT, Jang HC, Chung CH, Ko KS, Park JH, Park YS, Kim SJ, Choi DS. Safety and efficacy of lobeglitazone monotherapy in patients with type 2 diabetes mellitus over 52 weeks: An open-label extension study. Diabetes Res Clin Pract. 2015 Dec;110(3):e27-30. doi: 10.1016/j.diabres.2015.09.009. Epub 2015 Sep 21. PubMed PMID: 26458774.
2: Lim S, Lee KS, Lee JE, Park HS, Kim KM, Moon JH, Choi SH, Park KS, Kim YB, Jang HC. Effect of a new PPAR-gamma agonist, lobeglitazone, on neointimal formation after balloon injury in rats and the development of atherosclerosis. Atherosclerosis. 2015 Nov;243(1):107-19. doi: 10.1016/j.atherosclerosis.2015.08.037. Epub 2015 Sep 4. PubMed PMID: 26363808.
3: Lee JH, Ahn SH, Maeng HJ, Lee W, Kim DD, Chung SJ. The identification of lobeglitazone metabolites in rat liver microsomes and the kinetics of the in vivo formation of the major metabolite M1 in rats. J Pharm Biomed Anal. 2015 Nov 10;115:375-82. doi: 10.1016/j.jpba.2015.07.040. Epub 2015 Jul 30. PubMed PMID: 26275726.
4: Kim CO, Sil Oh E, Kim C, Park MS. Pharmacokinetic Interaction Between Amlodipine and Lobeglitazone, a Novel Peroxisome Proliferator-activated Receptor-γ Agonist, in Healthy Subjects. Clin Ther. 2015 Sep;37(9):1999-2006.e1. doi: 10.1016/j.clinthera.2015.06.009. Epub 2015 Jul 7. PubMed PMID: 26163202.
5: Lee JH, Son JH, Chae YJ, Ahn SH, Lee W, Kim DD, Chung SJ. Gender differences in the hepatic elimination and pharmacokinetics of lobeglitazone in rats. Biopharm Drug Dispos. 2015 Apr 21. doi: 10.1002/bdd.1954. [Epub ahead of print] PubMed PMID: 25899769.
6: Jung JA, Lee SY, Kim TE, Kim JR, Kim C, Huh W, Ko JW. Lack of the effect of lobeglitazone, a peroxisome proliferator-activated receptor-γ agonist, on the pharmacokinetics and pharmacodynamics of warfarin. Drug Des Devel Ther. 2015 Mar 2;9:737-43. doi: 10.2147/DDDT.S76591. eCollection 2015. PubMed PMID: 25767371; PubMed Central PMCID: PMC4354432.
7: Lee JH, Noh CK, Yim CS, Jeong YS, Ahn SH, Lee W, Kim DD, Chung SJ. Kinetics of the Absorption, Distribution, Metabolism, and Excretion of Lobeglitazone, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats. J Pharm Sci. 2015 Sep;104(9):3049-59. doi: 10.1002/jps.24378. Epub 2015 Feb 3. PubMed PMID: 25648999.
8: Jin SM, Park CY, Cho YM, Ku BJ, Ahn CW, Cha BS, Min KW, Sung YA, Baik SH, Lee KW, Yoon KH, Lee MK, Park SW. Lobeglitazone and pioglitazone as add-ons to metformin for patients with type 2 diabetes: a 24-week, multicentre, randomized, double-blind, parallel-group, active-controlled, phase III clinical trial with a 28-week extension. Diabetes Obes Metab. 2015 Jun;17(6):599-602. doi: 10.1111/dom.12435. Epub 2015 Feb 8. PubMed PMID: 25580775.
9: Sil Oh E, Ok Kim C, Kim KH, Kim YN, Kim C, Lee JI, Park MS. Effect of ketoconazole on lobeglitazone pharmacokinetics in Korean volunteers. Clin Ther. 2014 Jul 1;36(7):1064-71. doi: 10.1016/j.clinthera.2014.05.064. Erratum in: Clin Ther. 2014 Oct 1;36(10):1480. PubMed PMID: 25047497.
10: Park MK, Kim TE, Kim J, Kim C, Yoon SH, Cho JY, Jang IJ, Yu KS, Lim KS. Tolerability and pharmacokinetics of lobeglitazone, a novel peroxisome proliferator-activated receptor-γ agonist, after a single oral administration in healthy female subjects. Clin Drug Investig. 2014 Jul;34(7):467-74. doi: 10.1007/s40261-014-0197-y. PubMed PMID: 24802657.
11: Kim SG, Kim DM, Woo JT, Jang HC, Chung CH, Ko KS, Park JH, Park YS, Kim SJ, Choi DS. Efficacy and safety of lobeglitazone monotherapy in patients with type 2 diabetes mellitus over 24-weeks: a multicenter, randomized, double-blind, parallel-group, placebo controlled trial. PLoS One. 2014 Apr 15;9(4):e92843. doi: 10.1371/journal.pone.0092843. eCollection 2014. PubMed PMID: 24736628; PubMed Central PMCID: PMC3988010.
12: Shin D, Kim TE, Yoon SH, Cho JY, Shin SG, Jang IJ, Yu KS. Assessment of the pharmacokinetics of co-administered metformin and lobeglitazone, a thiazolidinedione antihyperglycemic agent, in healthy subjects. Curr Med Res Opin. 2012 Jul;28(7):1213-20. doi: 10.1185/03007995.2012.703131. Epub 2012 Jul 2. PubMed PMID: 22697273.
13: Kim JW, Kim JR, Yi S, Shin KH, Shin HS, Yoon SH, Cho JY, Kim DH, Shin SG, Jang IJ, Yu KS. Tolerability and pharmacokinetics of lobeglitazone (CKD-501), a peroxisome proliferator-activated receptor-γ agonist: a single- and multiple-dose, double-blind, randomized control study in healthy male Korean subjects. Clin Ther. 2011 Nov;33(11):1819-30. doi: 10.1016/j.clinthera.2011.09.023. Epub 2011 Nov 1. PubMed PMID: 22047812.
14: Lee JH, Woo YA, Hwang IC, Kim CY, Kim DD, Shim CK, Chung SJ. Quantification of CKD-501, lobeglitazone, in rat plasma using a liquid-chromatography/tandem mass spectrometry method and its applications to pharmacokinetic studies. J Pharm Biomed Anal. 2009 Dec 5;50(5):872-7. doi: 10.1016/j.jpba.2009.06.003. Epub 2009 Jun 12. PubMed PMID: 19577404.

Explore Compound Types